BMVC is derived from carbazole, a heterocyclic compound known for its aromatic properties. The compound's structure incorporates vinyl groups that enhance its electronic properties, making it suitable for use in fluorescence applications. It belongs to the class of aryl-substituted carbazoles, which are often utilized in organic electronics and optoelectronic devices due to their favorable charge transport characteristics .
The synthesis of BMVC typically involves a multi-step process:
Key parameters include:
BMVC features a unique molecular structure characterized by:
Molecular modeling studies suggest that the electronic distribution within BMVC contributes significantly to its fluorescence characteristics .
BMVC participates in several chemical reactions, primarily involving:
The mechanism of action for BMVC primarily revolves around its ability to emit fluorescence upon excitation:
This mechanism underpins its use as a fluorescent probe in biological imaging and diagnostics .
BMVC exhibits several notable physical and chemical properties:
These properties make BMVC suitable for various applications in sensing and imaging technologies .
BMVC has diverse applications across scientific fields:
BMVC (3,6-Bis(1-methyl-4-vinylpyridinium iodide) carbazole is a planar cationic compound with a molecular weight of 657.33 g/mol (C₂₈H₂₅I₂N₃). Its structural architecture features a central carbazole core flanked by two positively charged methyl-vinylpyridinium groups, enabling dual modes of interaction with nucleic acids. This design facilitates high-affinity binding to G-quadruplex (G4) DNA—noncanonical four-stranded structures formed by guanine-rich sequences in telomeres and oncogene promoters. Nuclear magnetic resonance (NMR) and spectroscopic analyses reveal that BMVC anchors to the G-tetrad surface through π-π stacking interactions, with its cationic side chains forming electrostatic contacts with the negatively charged phosphate backbone of DNA loops [1] [5].
Human telomeric DNA (sequence: 5′-TTAGGG-3′ repeats) adopts diverse G-quadruplex topologies influenced by ionic conditions. In physiological K⁺ environments, it predominantly forms hybrid-1 or hybrid-2 conformations, characterized by a combination of parallel and antiparallel strands with lateral/external loops. BMVC exhibits topology-selective binding, showing 10-fold higher affinity for telomeric hybrid G4 structures (Kd ≈ 10⁻⁷ M) than duplex DNA. This preference arises from complementary surface contacts between BMVC’s aromatic system and the G-quartet core, as well as van der Waals interactions with groove residues. Crystallographic data further demonstrate that BMVC binding increases the melting temperature (ΔTm) of telomeric G4 by >15°C, preventing telomere unwinding and telomerase access [1] [4] [5].
Table 1: Structural Features of BMVC-G-Quadruplex Interactions
Interaction Parameter | Value/Observation | Method of Analysis |
---|---|---|
Primary Binding Mode | π-π stacking on terminal G-tetrad | NMR Spectroscopy |
Affinity (Kd) | ~10⁻⁷ M for telomeric G4 | Surface Plasmon Resonance |
Topology Selectivity | Hybrid > Parallel > Antiparallel | Circular Dichroism |
Thermal Stabilization (ΔTm) | +15–20°C | FRET Melting Assay |
Ionic Dependence | Enhanced in K⁺ vs. Na⁺ conditions | Thermal Difference Spectra |
Telomerase (hTERT) is a ribonucleoprotein complex that elongates telomeres by reverse transcription. Its RNA subunit (hTR) contains a critical CR4/5 domain that adopts a three-way junction structure essential for hTERT binding and catalytic activity. BMVC inhibits telomerase with an IC50 of ~0.2 μM through a dual kinetic mechanism: (1) direct stabilization of telomeric G4 DNA, physically blocking hTR template access, and (2) competitive disruption of hTERT-hTR assembly by binding to the catalytic pocket [1] [3].
Recent in-cell dimethyl sulfate mutational profiling (DMS-MaPseq) studies reveal that endogenous hTR exists in a structural equilibrium, with ~15% of molecules adopting an alternative CR4/5 conformation incompatible with hTERT binding. BMVC exploits this heterogeneity by shifting the equilibrium toward inactive hTR conformers, thereby impeding functional RNP assembly. Kinetic assays using reconstituted telomerase show that BMVC reduces the enzyme’s catalytic rate (kcat) by 80% within 30 minutes of exposure. Long-term treatment (0.5 μM, 18 days) of H1299 non-small lung cancer cells induces progressive telomere shortening, DNA damage foci formation, and irreversible growth arrest—consistent with the delayed kinetics of telomere erosion prior to senescence [1] [3].
Table 2: Kinetic Profile of BMVC-Mediated Telomerase Inhibition
Kinetic Parameter | Value | Biological Consequence |
---|---|---|
Telomerase IC50 | 0.2 μM | Immediate catalytic suppression |
hTR Conformational Shift | 15% increase in inactive CR4/5 | Impaired RNP biogenesis |
Time to Telomere Shortening | 12–18 days (in vitro) | Delayed growth arrest |
DNA Damage Foci Appearance | 6–12 days (in vitro) | Telomere uncapping signaling |
In Vivo Tumor Growth Delay | >50% (1 mg/kg, ip, q3d, xenograft) | Reduced tumorigenic potential |
Beyond telomeres, BMVC stabilizes G-quadruplexes in oncogene promoters—notably c-MYC, whose promoter contains a nuclease-hypersensitive element (NHE III₁) forming a parallel G4. Isothermal titration calorimetry (ITC) measurements demonstrate high-affinity binding (Ka = 5.6 × 10⁶ M⁻¹) to the c-MYC G4, driven by favorable enthalpy changes (ΔH = –8.9 kcal/mol) indicative of strong aromatic stacking and hydrogen bonding. This interaction increases the c-MYC G4 melting temperature by 18.3°C, effectively suppressing transcriptional elongation [4] [6].
Comparative thermodynamic profiling reveals BMVC’s selective stabilization across promoter G4 targets:
Promoter G4 | ΔTm (°C) | Ka (M⁻¹) | ΔG (kcal/mol) | Transcriptional Suppression |
---|---|---|---|---|
c-MYC | +18.3 | 5.6 × 10⁶ | –9.2 | >70% (luciferase assay) |
VEGF | +12.1 | 1.2 × 10⁶ | –8.1 | ~50% |
KRAS | +14.7 | 3.3 × 10⁶ | –8.8 | ~60% |
hTERT | +16.5 | 4.8 × 10⁶ | –9.0 | 65% |
The selectivity for c-MYC arises from BMVC’s interactions with specific loop nucleotides (e.g., A5, T17) and the adjacent G-tetrad core, as resolved by NMR-guided modeling. This contrasts with weaker groove-binding observed in VEGF or KRAS G4s. Functionally, BMVC treatment (0.5 μM) reduces c-MYC mRNA levels by >70% in cancer cells, subsequently inhibiting cell migration, colony formation, and anchorage-independent growth—validating the thermodynamic impact on oncogenic networks [1] [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1